Hexa-O-methylmyricitin

Descripción general

Descripción

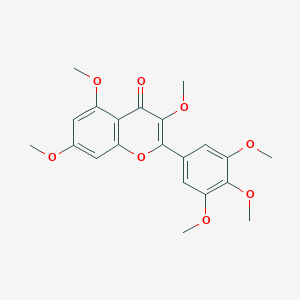

Hexa-O-methylmyricitin is a methylated derivative of myricetin, a naturally occurring flavonoid found in various plants. This compound is characterized by the presence of six methoxy groups attached to the myricetin core structure. Myricetin itself is known for its antioxidant, anti-inflammatory, and anticancer properties, and the methylation enhances its solubility and stability, making this compound a compound of interest in various scientific fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hexa-O-methylmyricitin can be synthesized through the methylation of myricetin. The process typically involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent such as acetone or dimethylformamide under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: Hexa-O-methylmyricitin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.

Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like sodium methoxide and various alkyl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities and chemical properties .

Aplicaciones Científicas De Investigación

Hexa-O-methylmyricitin has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the effects of methylation on flavonoid properties.

Biology: The compound is investigated for its potential neuroprotective effects and its ability to modulate various biological pathways.

Medicine: Research focuses on its anticancer, anti-inflammatory, and antioxidant activities, exploring its potential as a therapeutic agent.

Industry: this compound is used in the development of nutraceuticals and functional foods due to its enhanced stability and bioavailability

Mecanismo De Acción

The mechanism of action of Hexa-O-methylmyricitin involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB.

Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways

Comparación Con Compuestos Similares

Hexa-O-methylmyricitin shares structural similarities with other flavonoids such as:

Myricetin: The parent compound with similar biological activities but lower solubility and stability.

Quercetin: Another flavonoid with potent antioxidant and anti-inflammatory properties.

Kaempferol: Known for its anticancer and cardioprotective effects.

Apigenin: Exhibits anti-inflammatory and neuroprotective activities.

Uniqueness: this compound stands out due to its enhanced solubility and stability, which make it more suitable for various applications compared to its non-methylated counterparts .

Actividad Biológica

Hexa-O-methylmyricitin, a methylated derivative of myricetin, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a flavonoid that exhibits various biological properties. Its structure allows for enhanced bioactivity compared to its parent compound, myricetin. The compound is primarily derived from natural sources such as the plant Manilkara hexandra and has been studied for its antioxidant, antimicrobial, and anticancer activities.

1. Antioxidant Activity

This compound has been shown to possess significant antioxidant properties. Studies indicate that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The compound's ability to inhibit lipid peroxidation further supports its role as a potent antioxidant agent.

2. Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effective inhibition against bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.98 to 7.81 μg/mL . This antimicrobial property positions it as a potential candidate for developing new antimicrobial agents.

3. Anticancer Properties

This compound has also been investigated for its anticancer effects. In vitro studies have indicated that it can induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation. For example, it has been observed to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Antioxidant Mechanism : The compound enhances the activity of endogenous antioxidant enzymes and reduces oxidative stress markers.

- Antimicrobial Mechanism : It disrupts bacterial cell membranes and inhibits essential cellular processes.

- Anticancer Mechanism : this compound may modulate signaling pathways such as the PI3K/Akt pathway and induce cell cycle arrest, leading to increased apoptosis in cancer cells.

Data Tables

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Disrupts cell membranes | |

| Anticancer | Induces apoptosis via signaling modulation |

Case Studies

- Antioxidant Efficacy :

- Antimicrobial Activity :

- Anticancer Potential :

Propiedades

IUPAC Name |

3,5,7-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O8/c1-23-12-9-13(24-2)17-14(10-12)29-19(21(28-6)18(17)22)11-7-15(25-3)20(27-5)16(8-11)26-4/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRBCUQYNLDSKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14813-27-5 | |

| Record name | Hexa-O-methylmyricitin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014813275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXA-O-METHYLMYRICITIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5J17BI02D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.